molecular formula C21H24N6O B2934258 N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251669-89-2

N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2934258
CAS No.: 1251669-89-2
M. Wt: 376.464
InChI Key: MJNSPZHFYPYEFN-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic small molecule featuring a pyrimidine core scaffold, a structure of high significance in medicinal chemistry. Pyrimidine derivatives are extensively researched for their ability to interact with various enzymatic targets, particularly protein kinases . The molecular architecture of this compound, which integrates a piperidine-substituted pyrimidine linked to an imidazole-4-carboxamide group, suggests potential as a core structure for the development of kinase inhibitors. Similar compounds containing the pyrimidine motif have demonstrated potent biological activities, including efficacy in anti-angiogenesis studies and the ability to regulate specific immune cell functions, such as the suppression of FoxP3+ regulatory T cells (Tregs) to potentially enhance anti-tumor immunity . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct their own thorough safety and efficacy evaluations prior to use.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-16-5-7-17(8-6-16)12-22-21(28)18-13-27(15-25-18)20-11-19(23-14-24-20)26-9-3-2-4-10-26/h5-8,11,13-15H,2-4,9-10,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNSPZHFYPYEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyrimidine and piperidine groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur at room temperature under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name & ID Core Structure Key Substituents Molecular Weight Synthesis Method Biological Activity/Properties Reference
N-[4-(1-Methylimidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole-bipyridine Bipyridine, 4-phenylenediamine Not provided SNAr reaction Fluorescent properties
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide Imidazole-pyrimidine Tetrazole-phenyl, piperidine carboxamide 416.4 Not specified Not provided (polar tetrazole group)
(S)-N-((4-(6-(Difluoromethyl)imidazo[1,2-b]pyridazin-3-yl)pyrimidin-4-yl)piperazin-2-yl)methyl... Imidazopyridazine Difluoromethyl, sulfonamide, pyrimidine-piperazine Not provided Similar to Example 2 in [5] Gcn2 kinase inhibition
1-[(4-methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione Imidazolidine-trione 4-Methylbenzyl, oxobutan-2-yl Not provided Not specified Not provided

Structural and Functional Analysis

  • Pyrimidine vs. Bipyridine Backbones : The target compound’s pyrimidine ring (6-membered, two nitrogen atoms) contrasts with the bipyridine system in , which offers extended π-conjugation for fluorescence but may reduce metabolic stability compared to pyrimidine’s compact structure.
  • Piperidine vs.
  • Carboxamide Linkers : The 4-methylbenzyl carboxamide in the target compound provides steric bulk and lipophilicity, favoring hydrophobic binding pockets. In contrast, sulfonamide groups in enhance hydrogen-bonding capacity, critical for kinase inhibition .

Pharmacological Implications

  • Target Selectivity : Piperidine-containing compounds (target, ) may target GPCRs or ion channels due to their conformational flexibility, whereas tetrazole derivatives () could favor polar active sites (e.g., proteases).
  • Metabolic Stability : The 4-methylbenzyl group in the target compound may slow oxidative metabolism compared to the methylimidazole in , which lacks steric protection.

Biological Activity

N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, with the CAS number 1251669-89-2, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Imidazole ring
  • Pyrimidine ring
  • Piperidine moiety

This structural complexity contributes to its diverse biological interactions.

The biological activity of this compound involves interactions with various molecular targets, including:

  • Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptors : It can modulate receptor activity, which may lead to changes in signal transduction pathways.

The pathways involved include:

  • Signal Transduction : It may affect cellular signaling cascades.
  • Gene Expression : The compound can influence transcription factors that regulate gene expression.
  • Metabolic Processes : It may alter metabolic rates or pathways through enzyme interaction.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)10.0
HeLa (Cervical Cancer)8.5

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Studies have shown a reduction in levels of TNF-alpha and IL-6 in treated models, suggesting its utility in inflammatory conditions.

Case Studies and Research Findings

A notable study published in Drug Target Insights highlighted the compound's effectiveness against specific cancer types and its mechanism involving apoptosis via mitochondrial pathways. The research showed that treatment with the compound led to increased caspase activity, indicating apoptosis induction in tumor cells .

Another investigation focused on the anti-inflammatory effects in animal models of arthritis, where administration of the compound resulted in decreased swelling and pain scores compared to control groups .

Q & A

Q. Optimization strategies :

  • Temperature control : Elevated temperatures (80–100°C) improve SNAr efficiency but may require inert atmospheres to prevent decomposition .
  • Purification : Use column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to isolate intermediates. Reported yields range from 60–85% depending on stepwise purity .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., piperidinyl vs. imidazole protons). For example, the imidazole C4-carboxamide proton appears as a singlet near δ 8.2 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • X-ray crystallography : Essential for unambiguous confirmation of stereochemistry and hydrogen-bonding networks. Use the CCP4 suite for data processing (e.g., MOSFLM for integration, REFMAC5 for refinement) . For example, dihedral angles between pyrimidine and imidazole rings should align with computational models (e.g., 12–86° deviations observed in similar compounds) .

Advanced: How can researchers resolve contradictions in reported biological activities across assay systems?

Answer:
Discrepancies often arise from assay conditions or target promiscuity. Methodological approaches include:

Dose-response profiling : Test the compound across a broad concentration range (nM–μM) to identify off-target effects .

Structural analogs : Compare with derivatives (e.g., trifluoromethyl vs. methyl groups) to assess substituent impact on activity. For example, trifluoromethyl enhances lipophilicity but may reduce solubility .

Assay standardization :

  • Use isogenic cell lines to minimize genetic variability.
  • Validate binding via orthogonal methods (e.g., SPR for affinity vs. cellular IC₅₀) .

Example : A study found conflicting IC₅₀ values (5 nM vs. 200 nM) for kinase inhibition. Resolution involved co-crystallization with the target, revealing pH-dependent conformational changes in the active site .

Advanced: What computational approaches predict binding affinity and pharmacokinetic properties?

Answer:

  • Molecular docking (AutoDock Vina, Glide) : Model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in kinase ATP pockets) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • ADME prediction (SwissADME) :
    • Lipophilicity : LogP ~2.5 (optimal for blood-brain barrier penetration).
    • Metabolic stability : Piperidinyl groups reduce CYP3A4-mediated oxidation .

Advanced: How should crystallography challenges (e.g., poor diffraction) be addressed for this compound?

Answer:

  • Crystal optimization :
    • Screen solvents (e.g., DMSO/water vs. ethanol) using vapor diffusion.
    • Add cryoprotectants (glycerol) for data collection at 100 K .
  • Data collection : Use synchrotron radiation (λ = 0.9 Å) for small crystals.
  • Structure refinement :
    • Apply TwinLaw in CCP4 if twinning is detected.
    • Use SHELXL for anisotropic displacement parameters .

Case study : A similar imidazole-pyrimidine compound required 15% PEG 4000 for crystallization, yielding 1.8 Å resolution data .

Advanced: How to design SAR studies for improving target selectivity?

Answer:

Core modifications :

  • Replace piperidinyl with morpholinyl to alter hydrogen-bonding capacity .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl moiety to modulate π-π stacking .

Pharmacophore mapping :

  • Identify critical moieties (e.g., imidazole carboxamide as a hinge binder) via fragment-based screening .

In vitro profiling :

  • Test against panels of related targets (e.g., kinase families) to identify selectivity cliffs .

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